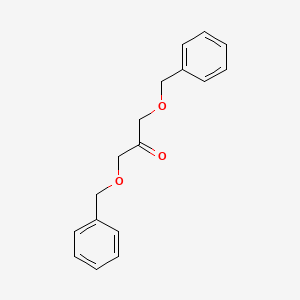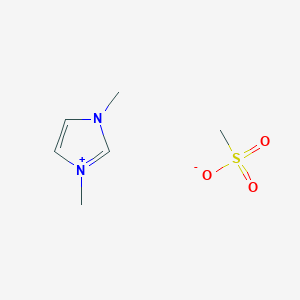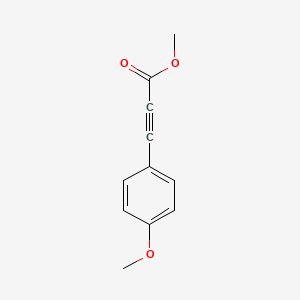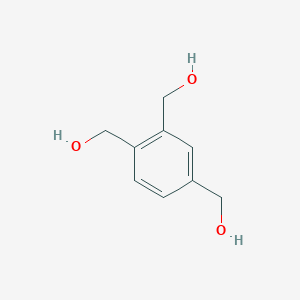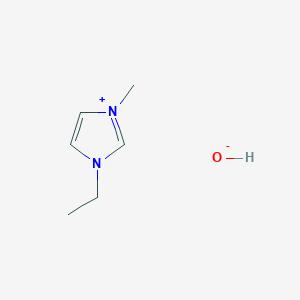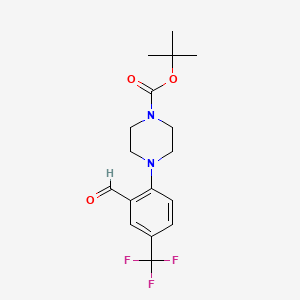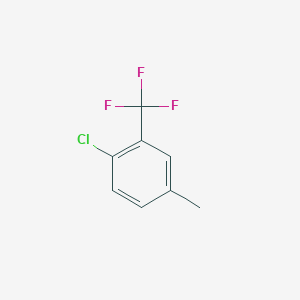![molecular formula C18H32N2O6S B1610149 Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate CAS No. 440634-25-3](/img/structure/B1610149.png)
Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C18H32N2O6S1. It is used in various chemical reactions and has several biological activities1.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps including acylation, sulfonation, and substitution2. The exact synthesis process for this specific compound is not readily available in the search results.
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as MS and 1HNMR2. However, the specific details about the molecular structure of this compound are not provided in the search results.
Chemical Reactions Analysis
This compound is likely to be involved in various chemical reactions due to its complex structure. However, the specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H32N2O6S) and molecular weight1. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
-
Synthesis of Novel Organic Compounds
- Field : Organic Chemistry
- Application : This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The specific methods of application or experimental procedures would depend on the type of compound being synthesized. Generally, it involves reactions under controlled conditions with various reagents .
- Results : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
Biological Evaluation
- Field : Biochemistry
- Application : The compound and its derivatives have been studied for their biological activities .
- Method : This typically involves in vitro and in vivo testing against various microorganisms or cells. The specific methods would depend on the type of biological activity being evaluated .
- Results : The compound and its derivatives were found to be moderately active against several microorganisms .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : This compound is useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are a class of drugs that induce targeted protein degradation .
- Method : The specific methods of application or experimental procedures would depend on the specific PROTAC being developed .
- Results : The results would vary depending on the specific protein target and the efficacy of the PROTAC .
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .
- Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesized compound can be used in further reactions to produce biologically active compounds .
-
Development of Boron-Containing Compounds
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of boron-containing compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
- Method : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesized compound can be used in further reactions to produce boron-containing compounds .
-
Antibacterial Activities
- Field : Biochemistry
- Application : The compound and its derivatives have been studied for their antibacterial activities .
- Method : This typically involves in vitro testing against various microorganisms .
- Results : The compound and its derivatives were found to be moderately active against several microorganisms, including Staphylococcus aureus and Bacillus subtilis .
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the use of this compound are not explicitly mentioned in the search results. However, given its potential use in PROTAC development, it could have applications in the development of new drugs or therapies3.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(4-methylsulfonyloxypiperidin-1-yl)-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S/c1-18(2,3)25-17(22)20-9-5-14(6-10-20)13-16(21)19-11-7-15(8-12-19)26-27(4,23)24/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHGCCJTBULLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470569 | |
| Record name | 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate | |
CAS RN |
440634-25-3 | |
| Record name | 1,1-Dimethylethyl 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440634-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

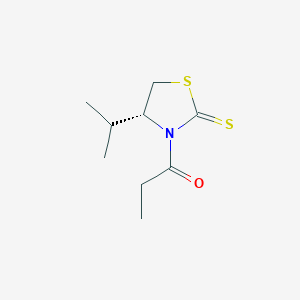
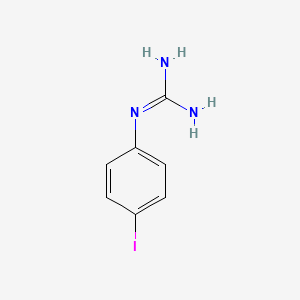
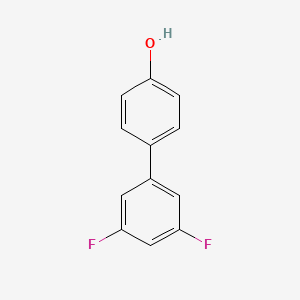
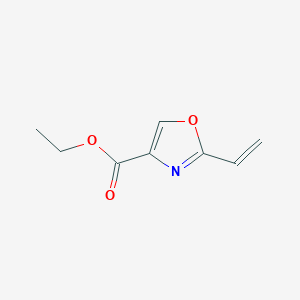
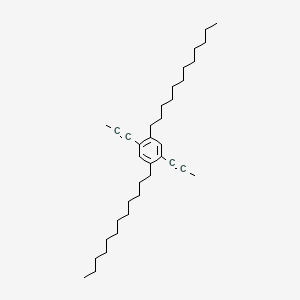
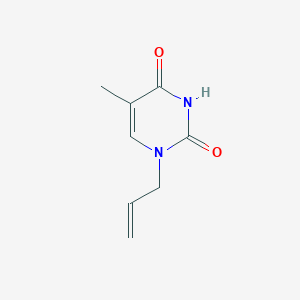
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)
